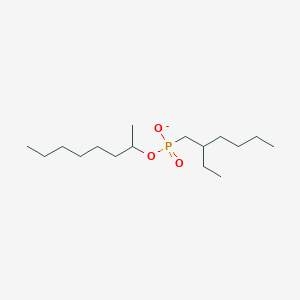

Octan-2-yl (2-ethylhexyl)phosphonate

Description

Structure

2D Structure

Properties

CAS No. |

89870-51-9 |

|---|---|

Molecular Formula |

C16H34O3P- |

Molecular Weight |

305.41 g/mol |

IUPAC Name |

2-ethylhexyl(octan-2-yloxy)phosphinate |

InChI |

InChI=1S/C16H35O3P/c1-5-8-10-11-12-15(4)19-20(17,18)14-16(7-3)13-9-6-2/h15-16H,5-14H2,1-4H3,(H,17,18)/p-1 |

InChI Key |

CRLAISPERADHHT-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCC(C)OP(=O)(CC(CC)CCCC)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Octan 2 Yl 2 Ethylhexyl Phosphonate and Analogues

Established Synthetic Pathways for Alkyl Phosphonate (B1237965) Esters

The synthesis of alkyl phosphonate esters, including unsymmetrical esters like Octan-2-yl (2-ethylhexyl)phosphonate, is primarily rooted in classic organophosphorus chemistry, with the Michaelis-Arbuzov reaction being a cornerstone. Modern advancements have introduced catalytic variants and novel approaches to improve efficiency and substrate scope.

Arbuzov Rearrangement and its Catalytic Variants

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, is the most fundamental and widely used method for forming a carbon-phosphorus (C-P) bond. mdpi.comwikipedia.orgchinesechemsoc.org The classical reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. mdpi.com The mechanism is initiated by the nucleophilic attack of the trivalent phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org This is followed by the nucleophilic attack of the displaced halide ion on one of the alkoxy groups of the phosphonium salt, leading to the formation of the phosphonate ester and a new alkyl halide. mdpi.comwikipedia.org

The synthesis of an unsymmetrical phosphonate like this compound would likely involve a mixed trialkyl phosphite or a stepwise approach. A related synthesis for O,O-di(2-ethylhexyl)-2-ethylhexyl phosphonate is achieved through an Arbuzov rearrangement, reacting a phosphite ester with bromo-iso-octane. google.com

While the traditional Arbuzov reaction often requires high temperatures (commonly 120-160 °C), numerous catalytic variants have been developed to facilitate the reaction under milder conditions. wikipedia.org These include:

Lewis Acid Catalysis : Lewis acids such as zinc iodide (ZnI₂) can catalyze the reaction between alcohols and triethyl phosphite. mdpi.comnih.gov Other Lewis acids like BiCl₃ have also been employed.

Metal Catalysis : Transition metal catalysts, including nickel and palladium, have been shown to be effective. nii.ac.jporganic-chemistry.org For instance, a palladium(0)-catalyzed cross-coupling of H-phosphonate diesters with aryl and vinyl halides proceeds rapidly under microwave irradiation. organic-chemistry.org Copper(I) iodide (CuI) has also been used to catalyze the Michaelis-Arbuzov reaction to prepare aryl phosphonates. nii.ac.jp

Photoredox Catalysis : A more recent development is the radical-based Arbuzov reaction driven by visible-light photoredox catalysis. This method allows the reaction to proceed efficiently at room temperature and is applicable to a wider range of alkyl halides, including primary, secondary, and even tertiary ones. chinesechemsoc.org

Modern Approaches to Phosphonate Synthesis

Beyond the Arbuzov reaction, contemporary organic synthesis has furnished several other methods for creating the C-P bond in phosphonates. These modern approaches often offer greater functional group tolerance and milder reaction conditions.

One significant strategy is the Hirao reaction, which typically involves the palladium-catalyzed cross-coupling of dialkyl phosphites with aryl or vinyl halides. This method is particularly useful for forming C(sp²)-P bonds.

Another approach involves the use of arynes for C-P bond construction, which circumvents the often harsh conditions of transition-metal-catalyzed P-arylation reactions. organic-chemistry.org Furthermore, methods have been developed for the direct conversion of benzylic and allylic alcohols to the corresponding phosphonates using triethyl phosphite mediated by zinc iodide, offering a more direct route than the traditional halide formation followed by the Arbuzov reaction. mdpi.com

The table below summarizes some of these modern synthetic approaches.

| Reaction Name/Type | Reactants | Catalyst/Conditions | Key Features |

| Hirao Reaction | Dialkyl phosphite, Aryl/Vinyl Halide | Palladium catalyst | Forms C(sp²)-P bonds |

| Aryne-based C-P bond formation | Aryne precursor, Phosphorus nucleophile | Mild conditions | Avoids transition metals |

| Direct Alcohol Phosphonylation | Benzylic/Allylic alcohol, Triethyl phosphite | Zinc Iodide | Bypasses halide formation |

| Radical Arbuzov Reaction | Alkyl halide, Alkyl o-phenylene phosphite | Visible-light photoredox catalyst | Mild conditions, broad substrate scope |

Synthesis of Key Intermediates for this compound Production

The synthesis of the target compound relies on two key alcohol intermediates: 2-ethylhexanol and 2-octanol (B43104).

2-Ethylhexanol: This branched, eight-carbon alcohol is produced on a massive industrial scale. The primary method is the aldol (B89426) condensation of n-butyraldehyde, which is itself produced by the hydroformylation of propylene. The condensation is followed by the hydrogenation of the resulting hydroxyaldehyde to yield 2-ethylhexanol.

2-Octanol: Also known as capryl alcohol, 2-octanol is commercially produced through the base-cleavage (caustic fusion) of ricinoleic acid, which is the main component of castor oil. castoroil.inwikipedia.org This process also yields sebacic acid as a major coproduct. castoroil.inwikipedia.org An alternative, though less common, synthetic route involves the hydrogenation of cyclohexanone (B45756) over a copper-containing catalyst. guidechem.com

Green Chemistry and Sustainable Synthesis Principles Applied to Phosphonates

In line with the growing importance of sustainable chemical manufacturing, significant efforts have been directed towards developing greener synthetic routes for phosphonates. These approaches aim to minimize or eliminate the use of hazardous substances, reduce energy consumption, and simplify reaction procedures.

Catalyst-Free Synthesis Methods

Several methods have been developed to synthesize phosphonates without the need for a catalyst, which is desirable as catalysts can be a source of metal contamination and additional waste. One prominent example is the catalyst-free Kabachnik-Fields reaction, a three-component reaction involving an aldehyde, an amine, and a phosphite to produce α-aminophosphonates. This reaction can be effectively carried out under solvent-free sonication conditions, with some model reactions reaching 99% yield in just 20 seconds.

Diels-Alder cycloadditions between alkynyl phosphonates and 1,3-dienes also provide a facile and efficient route to cycloalkenyl phosphonates with good to excellent yields under catalyst-free conditions.

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key principle of green chemistry. Many phosphonate syntheses have been successfully adapted to solvent-free conditions, often accelerated by alternative energy sources like microwave irradiation or ultrasound.

For instance, the synthesis of α-hydroxyphosphonates from aldehydes or ketones and trialkyl phosphites can be carried out under solvent- and catalyst-free conditions using ultrasonic irradiation, with reactions completing in 10-35 minutes in excellent yields. The Michaelis-Arbuzov reaction itself has been adapted to solvent-free conditions under continuous flow, providing a sustainable and fast alternative to traditional batch methods.

The table below highlights some green synthetic methods for phosphonates.

| Green Approach | Reaction Type | Conditions | Advantages |

| Catalyst-Free | Kabachnik-Fields | Sonication, Solvent-free | Eliminates catalyst, rapid reaction |

| Catalyst-Free | Diels-Alder | Thermal | High yields, atom economy |

| Solvent-Free | Pudovik Reaction | Ultrasonic irradiation | No solvent, rapid, excellent yields |

| Solvent-Free | Michaelis-Arbuzov | Flow chemistry | No solvent, continuous process, high purity |

Nanocatalysis in Phosphonate Esterification

The application of nanocatalysis in organic synthesis has garnered considerable attention due to the high surface-area-to-volume ratio of nanocatalysts, which often leads to enhanced catalytic activity and selectivity. In the context of phosphonate esterification, particularly for sterically demanding secondary alcohols like 2-octanol and 2-ethylhexanol, nanocatalysts offer a promising avenue to overcome the kinetic barriers associated with these transformations.

While specific studies on the use of nanocatalysts for the synthesis of this compound are not prominent, the principles of nanocatalysis in related esterification reactions can be extrapolated. Various metal and metal oxide nanoparticles have demonstrated efficacy as catalysts in esterification. For example, palladium-based nanocatalysts have been utilized in C-P bond-forming reactions, which are fundamental to the synthesis of phosphonate precursors. organic-chemistry.org Furthermore, metal oxide nanocatalysts, such as those based on titanium or zirconium, are known to be effective Lewis acid catalysts for esterification, and their nanostructured forms could offer improved performance.

The key advantages of using nanocatalysts include the potential for milder reaction conditions, higher yields, and improved catalyst recyclability. The high surface area of nanocatalysts provides a greater number of active sites for the reaction to occur. For the esterification of a phosphonic acid with a secondary alcohol, a solid nanocatalyst could facilitate the reaction by activating the phosphonic acid and promoting the nucleophilic attack of the alcohol. The following table illustrates the potential application of different types of nanocatalysts in phosphonate esterification based on analogous reactions.

| Nanocatalyst Type | Potential Advantages in Phosphonate Esterification | Example from Analogous Reactions | Potential Recyclability |

|---|---|---|---|

| Palladium Nanoparticles | High activity in cross-coupling reactions for precursor synthesis. | Heck and Suzuki couplings for C-C bond formation. scispace.com | Good, with appropriate support. |

| Titanium Dioxide Nanotubes | Strong Lewis acidity, promoting carbonyl activation. | Esterification of carboxylic acids. | Excellent, easily separated by filtration. |

| Magnetic Iron Oxide Nanoparticles | Facile separation from the reaction mixture using an external magnet. | Acid-catalyzed esterifications. | Excellent. |

| Zirconium-based Metal-Organic Frameworks (MOFs) | High density of active sites and tunable porosity. | Lewis acid-catalyzed reactions. | Good, though stability can be a concern. |

Optimization of Reaction Conditions and Yields in this compound Synthesis Research

The optimization of reaction conditions is a critical aspect of developing an efficient synthesis for this compound. Given the steric hindrance of the two secondary alcohol moieties, achieving high yields requires careful tuning of several parameters, including temperature, reaction time, catalyst choice and loading, and the stoichiometry of the reactants. A common strategy for synthesizing unsymmetrical phosphonates is the stepwise esterification of a phosphonic acid monoester.

One such approach involves the reaction of a (2-ethylhexyl)phosphonic acid monoester with 2-octanol. The Mitsunobu reaction, which utilizes a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diisopropyl azodicarboxylate - DIAD), is a well-established method for the esterification of sterically hindered alcohols under mild conditions. google.comgoogle.com This reaction is generally insensitive to the steric bulk of the phosphoryl group. google.com

The optimization of this reaction would involve a systematic study of various parameters. The choice of solvent is crucial, with anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) being typical. google.com The reaction temperature is generally kept low to ambient to minimize side reactions. The stoichiometry of the reagents, particularly the alcohol and the Mitsunobu reagents relative to the phosphonic acid monoester, would need to be carefully controlled to maximize the yield of the desired diester. The following table presents a hypothetical optimization study for the synthesis of an unsymmetrical phosphonate diester based on literature precedents for similar transformations.

| Entry | Catalyst/Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DCC/DMAP | DCM | 25 | 24 | 45 |

| 2 | PPh₃/DIAD | THF | 0 to 25 | 12 | 75 |

| 3 | PPh₃/DIAD | Toluene | 0 to 25 | 12 | 68 |

| 4 | PPh₃/DEAD | THF | 0 to 25 | 12 | 72 |

| 5 | (p-Tol)₃P/DIAD | THF | 0 to 25 | 10 | 82 |

| 6 | PPh₃/DIAD (1.5 equiv) | THF | 0 to 25 | 8 | 85 |

Note: The data in this table is representative of typical optimization studies for phosphonate ester synthesis and is intended for illustrative purposes.

Purification and Isolation Techniques for Academic Research Scale

The purification and isolation of this compound on an academic research scale would necessitate techniques capable of separating the target compound from unreacted starting materials, reagents, and potential byproducts such as the corresponding symmetrical phosphonates. Given the likely non-polar, high molecular weight nature of the product, a combination of extractive and chromatographic methods would be employed.

Following the completion of the synthesis, a typical workup procedure would begin with an aqueous extraction to remove water-soluble impurities. For instance, if a Mitsunobu reaction is used, the reaction mixture would be diluted with a water-immiscible organic solvent like ethyl acetate (B1210297) or diethyl ether and washed sequentially with an acidic solution (e.g., dilute HCl) to remove any basic residues, followed by a basic solution (e.g., saturated NaHCO₃) to remove acidic byproducts, and finally with brine to reduce the water content in the organic phase. google.com The organic layer would then be dried over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent removed under reduced pressure to yield the crude product. google.com

Due to the similar polarities of the desired unsymmetrical phosphonate and potential symmetrical byproducts, flash column chromatography on silica (B1680970) gel is the most probable method for purification. The choice of eluent is critical for achieving good separation. A gradient of non-polar to moderately polar solvents, such as a hexane/ethyl acetate or hexane/acetone mixture, would likely be effective. The progress of the separation would be monitored by thin-layer chromatography (TLC).

The following table summarizes the key steps in the purification and isolation process.

| Step | Technique | Purpose | Reagents/Materials |

|---|---|---|---|

| 1 | Liquid-Liquid Extraction | Removal of water-soluble impurities and reaction byproducts. | Ethyl acetate, dilute HCl, saturated NaHCO₃, brine. |

| 2 | Drying | Removal of residual water from the organic phase. | Anhydrous MgSO₄ or Na₂SO₄. |

| 3 | Solvent Removal | Isolation of the crude product. | Rotary evaporator. |

| 4 | Flash Column Chromatography | Separation of the target compound from impurities. | Silica gel, hexane/ethyl acetate eluent system. |

| 5 | Final Solvent Removal | Obtaining the pure product. | Rotary evaporator under high vacuum. |

Mechanistic Investigations of Octan 2 Yl 2 Ethylhexyl Phosphonate Chemistry

Coordination Chemistry and Metal Ion Complexation Mechanisms

The interaction of phosphonate (B1237965) compounds with metal ions is central to their application in areas such as solvent extraction and materials science. The phosphoryl group (P=O) is a potent Lewis base, readily donating electron density to coordinate with metal cations.

Ligand-Metal Ion Interaction Characterization (e.g., Chelation, Solvation)

The primary mode of interaction for phosphonate esters with metal ions is through the phosphoryl oxygen atom. For acidic phosphonates like HEH[EHP], complexation is typically achieved via an ion-exchange mechanism where the acidic proton on the phosphonate group is exchanged for a metal ion. In nonpolar organic diluents, HEH[EHP] exists predominantly as a hydrogen-bonded dimer. The complexation with a trivalent lanthanide ion (Ln³⁺), for example, is often represented by the following equilibrium:

Ln³⁺ (aq) + 3(HEH[EHP])₂ (org) ⇌ Ln(HEH[EHP]₂)₃ (org) + 3H⁺ (aq)

In this mechanism, the dimeric form of the ligand chelates the metal ion.

For a neutral diester such as Octan-2-yl (2-ethylhexyl)phosphonate, which lacks an acidic proton, the interaction mechanism shifts from ion exchange to solvation. The coordination occurs solely through the donation of the lone pair of electrons from the phosphoryl oxygen to the metal center. This is analogous to the mechanism observed with other neutral organophosphorus extractants like tri-n-octyl phosphine (B1218219) oxide (TOPO). science.gov The resulting complex is a solvated metal salt. The nature of the bonding is largely ionic, particularly with hard acid cations like the lanthanides. rsc.org

Stoichiometry and Stability Constant Determination of Metal-Phosphonate Complexes

The stoichiometry and stability of the formed metal-ligand complexes are critical parameters that dictate the efficiency and selectivity of processes like solvent extraction. These are typically determined using techniques such as slope analysis of extraction data, potentiometric titrations, calorimetry, and spectroscopic methods (NMR, UV-Vis). science.govresearchgate.net

While specific stability constants for this compound are not available, data from other phosphonic acids illustrate the strong affinity of the phosphonate moiety for various metal ions. The stability of these complexes is a key factor in their effectiveness as chelating agents. researchgate.net

| Metal Ion | Ligand | Stoichiometry (M:L) | Log K (Stability Constant) | Ionic Medium |

|---|---|---|---|---|

| Mg²⁺ | HEDPA | 1:1 | 6.03 | 0.1 M (CH₃)₄NCl |

| Ca²⁺ | HEDPA | 1:1 | 6.52 | 0.1 M (CH₃)₄NCl |

| Cu²⁺ | HEDPA | 1:1 | 10.89 | 0.1 M (CH₃)₄NCl |

| Zn²⁺ | HEDPA | 1:1 | 9.14 | 0.1 M (CH₃)₄NCl |

| Pb²⁺ | NTMP | 1:1 | 18.33 | 0.1 M (CH₃)₄NCl |

| Fe³⁺ | NTMP | 1:1 | 16.5 | 0.1 M KCl |

Data in this table is for the ligands 1-hydroxyethane-1,1-diylbisphosphonic acid (HEDPA) and Nitrilotris(methylene)tris(phosphonic acid) (NTMP) to illustrate typical stability constants for metal-phosphonate complexes. researchgate.net

Influence of pH and Ionic Strength on Complex Formation

The pH of the aqueous phase is a dominant factor in the complexation of metal ions by acidic phosphonates. For ligands like HEH[EHP], an increase in pH shifts the equilibrium towards the deprotonated, more reactive form of the ligand, thereby enhancing metal extraction. Conversely, at low pH (high H⁺ concentration), the equilibrium shifts to the left, favoring the protonated ligand and leading to the stripping of metal ions from the organic phase.

For a neutral diester like this compound, pH does not directly affect the ligand's protonation state. However, it remains a critical parameter by influencing the speciation of the metal ion in the aqueous solution. At higher pH values, metal ions can form hydroxo complexes (e.g., M(OH)ₓ⁽ⁿ⁻ˣ⁾⁺), which may alter their charge, size, and reactivity, thereby affecting the thermodynamics and kinetics of complexation and extraction.

Interfacial Chemical Dynamics in Liquid-Liquid Extraction Systems

In liquid-liquid extraction, the transfer of a metal ion from the aqueous phase to the organic phase is a dynamic process governed by kinetics and interfacial phenomena. The interface between the two immiscible liquids is the location where the crucial steps of metal-ion transfer and complexation occur.

Mass Transfer Kinetics Across Phases

Kinetic studies on systems using HEH[EHP] and similar extractants have shown that the extraction process can be controlled by diffusion, chemical reaction, or a mix of both, depending on the conditions. researchgate.netmdpi.com The rate of extraction is often studied using techniques like the constant interfacial area cell (Lewis cell). researchgate.net

Diffusion-Controlled Regime: In this case, the rate is limited by the transport of the metal ion or the extractant to the liquid-liquid interface. The process is typically characterized by a low apparent activation energy (Ea < 20 kJ/mol) and a strong dependence on the stirring speed. researchgate.netresearchgate.net

Kinetically-Controlled Regime: Here, the rate-limiting step is the chemical reaction itself, such as the formation of the complex at the interface. This regime is characterized by a higher apparent activation energy (Ea > 40 kJ/mol) and less dependence on the stirring rate once a certain threshold is passed. mdpi.com

| System | Apparent Activation Energy (Ea) | Proposed Control Regime |

|---|---|---|

| Y³⁺ extraction with D2EHPA | 16.2 ± 1.3 kJ/mol | Diffusion |

| Fe³⁺ extraction with D2EHPA (T > 305 K) | 11.4 ± 1.2 kJ/mol | Diffusion |

| Fe³⁺ extraction with D2EHPA (T < 300 K) | 40.0 ± 1.4 kJ/mol | Chemical Reaction |

| Nd³⁺ extraction with HEH/EHP | 9.24 kJ/mol | Diffusion |

Data in this table is for the related extractants Di-(2-ethylhexyl) phosphoric acid (D2EHPA) and 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (HEH/EHP) to illustrate typical kinetic parameters. mdpi.comresearchgate.net

Interfacial Reaction Mechanisms and Rate-Limiting Steps

The liquid-liquid interface is not merely a boundary but an active region where extractant molecules accumulate and complexation occurs. Studies suggest that for many organophosphorus extractants, the chemical reaction takes place at or very near this interface. researchgate.netnih.gov

For acidic extractants like HEH[EHP], the mechanism is believed to involve the adsorption of the extractant molecules at the interface. Metal ions from the aqueous phase then react with these interfacial extractant molecules. The rate-determining step can be the formation of the first complex, such as LnA²⁺, at the interface.

Structure-Reactivity Relationships in Phosphonate Esters

The reactivity of phosphonate esters is fundamentally governed by the electronic and steric environment surrounding the central phosphorus atom. These compounds typically undergo nucleophilic substitution reactions at the phosphorus center, where an incoming nucleophile attacks the electrophilic phosphorus atom, leading to the displacement of a leaving group. The interplay of various structural features dictates the rate and mechanism of these transformations, which can proceed through either a concerted, SN2-like pathway or a stepwise, addition-elimination mechanism involving a pentacoordinate intermediate. sapub.org

Key factors influencing the reactivity of phosphonate esters include the electronic properties of the substituents attached to the phosphorus atom, the steric hindrance around the reaction center, and the nature of the leaving group. acs.org

Electronic Effects:

The electrophilicity of the phosphorus atom is a primary determinant of reactivity. Electron-withdrawing groups (EWGs) attached to the phosphorus, either directly via a P-C bond or through the ester's oxygen atoms, enhance its positive partial charge. This increased electrophilicity makes the phosphorus center more susceptible to nucleophilic attack, thereby accelerating the rate of substitution. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the phosphorus atom, leading to a reduction in reaction rates. nih.gov

Steric Effects:

Steric hindrance plays a crucial role in the reactivity of phosphonate esters. Bulky substituents on the phosphorus atom or on the alkoxy groups can physically obstruct the approach of a nucleophile, significantly slowing down the reaction rate. nih.gov This effect is particularly pronounced in reactions that proceed via a backside attack mechanism, which requires a specific trajectory for the incoming nucleophile.

Studies on the alkaline hydrolysis of various phosphonate and phosphinate esters have demonstrated a clear correlation between the size of the alkyl groups and the reaction rate. An increase in steric hindrance leads to a significant decrease in the rate of hydrolysis. nih.gov For example, a comparison of the hydrolysis rates for ethyl phosphinates with increasingly bulky alkyl groups (diethyl, diisopropyl, and di-tert-butyl) showed a dramatic reduction in reactivity with greater steric bulk. nih.gov In the context of this compound, both the secondary octan-2-yl group and the branched 2-ethylhexyl group introduce considerable steric bulk around the phosphorus center, which would be expected to decrease its reactivity towards nucleophiles compared to less hindered phosphonates like dimethyl methylphosphonate. nih.gov

The influence of steric effects can be less pronounced in acid-catalyzed hydrolysis compared to base-catalyzed reactions. nih.gov However, for most nucleophilic substitution reactions, steric accessibility to the phosphorus atom is a critical factor. google.com

The following table summarizes the general effects of electronic and steric factors on the reactivity of phosphonate esters in nucleophilic substitution reactions.

| Structural Modification | Effect on Electrophilicity of Phosphorus | Steric Hindrance | Predicted Effect on Reaction Rate |

|---|---|---|---|

| Replacing methyl ester groups with 2-ethylhexyl groups | Slightly more electron-donating (inductive effect) | Significantly Increased | Decrease |

| Replacing primary alkyl ester groups with secondary (e.g., octan-2-yl) groups | Slightly more electron-donating (inductive effect) | Increased | Decrease |

| Introducing an electron-withdrawing group on the P-alkyl substituent | Increased | Variable | Increase |

| Introducing an electron-donating group on the P-alkyl substituent | Decreased | Variable | Decrease |

Advanced Characterization and Analytical Methodologies for Octan 2 Yl 2 Ethylhexyl Phosphonate Research

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for probing the molecular structure of Octan-2-yl (2-ethylhexyl)phosphonate and verifying its identity and purity. These methods provide detailed information about the compound's atomic composition and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including organophosphonates. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.

¹H NMR: Proton NMR provides information on the number and types of hydrogen atoms. For this compound, the spectrum would be complex, showing characteristic signals for the protons in the octan-2-yl and 2-ethylhexyl groups. Multiplet patterns would arise from spin-spin coupling between adjacent protons, allowing for the mapping of the carbon skeleton.

¹³C NMR: Carbon-13 NMR is used to determine the number and types of carbon atoms in a molecule. The spectrum of this compound would display distinct peaks for each unique carbon atom in the alkyl chains. The chemical shifts would be indicative of their bonding environment (e.g., carbons adjacent to the oxygen and phosphorus atoms would be shifted downfield).

³¹P NMR: Phosphorus-31 NMR is particularly valuable for analyzing organophosphorus compounds. It provides a single, sharp signal for the phosphorus atom in the phosphonate (B1237965) group, with a characteristic chemical shift that confirms the presence and electronic environment of the phosphorus center. This is a crucial tool for purity assessment and reaction monitoring.

Interactive Data Table: Expected NMR Spectral Features for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Key Structural Information |

| ¹H | 0.8 - 1.7 | Protons of the alkyl chains (CH₃, CH₂, CH) |

| 3.8 - 4.2 | Protons on carbons attached to oxygen (P-O-CH) | |

| 1.8 - 2.2 | Protons on the carbon alpha to the phosphorus atom (P-CH₂) | |

| ¹³C | 10 - 40 | Carbons of the alkyl chains |

| 60 - 70 | Carbons attached to oxygen (P-O-C) | |

| 30 - 40 (with P-C coupling) | Carbon directly bonded to phosphorus (P-C) | |

| ³¹P | 20 - 35 | Confirms the phosphonate functional group |

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule. mdpi.comresearchgate.net These methods are complementary and provide a molecular fingerprint of the compound.

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The FTIR spectrum of this compound would show characteristic absorption bands for the P=O (strong), P-O-C, and C-H bonds. The absence of certain bands, such as an O-H stretch, can confirm the esterification of the phosphonic acid.

Raman Spectroscopy: This method involves the inelastic scattering of monochromatic light from a laser source. irdg.org It provides information about the vibrational modes of the molecule. For organophosphonates, Raman spectroscopy is particularly useful for identifying the P=O and P-O stretching vibrations. mdpi.com

Interactive Data Table: Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |

| C-H stretching (alkyl) | 2850 - 2960 | 2850 - 2960 |

| P=O stretching | 1200 - 1260 (strong intensity) | 1200 - 1260 |

| P-O-C stretching | 1000 - 1050 | 1000 - 1050 |

| P-C stretching | 650 - 750 | 650 - 750 |

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a soft ionization technique suitable for polar and non-volatile compounds. mdpi.com It is often coupled with liquid chromatography (LC-ESI-MS) for the analysis of phosphonates. wiley.comresearchgate.net ESI-MS would be used to confirm the molecular weight of this compound by detecting its protonated molecule [M+H]⁺ or other adducts.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. drawellanalytical.comchromatographyonline.comijcmas.com The utility of GC-MS for this compound depends on its volatility and thermal stability. If suitable, GC-MS provides both retention time data for identification and a mass spectrum for structural confirmation. Electron impact (EI) ionization would likely lead to characteristic fragmentation patterns, revealing the structure of the alkyl and phosphonate moieties.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.govresearchgate.net LC-MS/MS is particularly useful for quantifying trace levels of phosphonates in complex matrices. nih.gov It involves the selection of a specific parent ion, its fragmentation, and the detection of specific daughter ions, which greatly enhances the specificity of the analysis.

Interactive Data Table: Applicability of Mass Spectrometry Techniques

| Technique | Ionization Method | Key Application | Advantages for this Compound |

| ESI-MS | Electrospray | Molecular weight determination | Soft ionization preserves the molecular ion. |

| GC-MS | Electron Impact (EI) | Structural elucidation via fragmentation | Provides a reproducible fragmentation pattern. |

| LC-MS/MS | Electrospray | Quantification in complex samples | High sensitivity and selectivity. nih.gov |

Chromatographic Separation and Quantification Techniques

Chromatography is a fundamental set of techniques used to separate, identify, and quantify the components of a mixture. For the analysis of this compound, both high-performance liquid chromatography and gas chromatography are highly relevant.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and purification of compounds in a liquid mobile phase. ucc.edu.ghnih.gov It is widely used to assess the purity of phosphonates and to separate them from starting materials, byproducts, or degradation products. selectscience.netchromatographyonline.comnih.gov

Reversed-Phase HPLC: This is the most common mode of HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For a relatively nonpolar compound like this compound, reversed-phase HPLC with a C18 column and a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) would be a suitable starting point for purity analysis.

Ion-Pair Chromatography: For more polar phosphonates or related impurities, ion-pair chromatography can be employed to enhance retention and improve separation. nih.govsigmaaldrich.com This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the analyte, increasing its affinity for the reversed-phase column. sigmaaldrich.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for separating highly polar compounds. wiley.com It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Interactive Data Table: Typical HPLC Conditions for Phosphonate Analysis

| Parameter | Typical Conditions |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV (if chromophore present), Evaporative Light Scattering Detector (ELSD), or MS |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. drawellanalytical.comepa.govnih.gov It is a cornerstone for the analysis of many organophosphorus compounds, particularly in environmental and agricultural applications. analysis.rs

The suitability of GC for this compound depends on its thermal stability and volatility. Given its long alkyl chains, it may require high temperatures for volatilization, which could potentially lead to degradation in the GC inlet. analysis.rs The use of a deactivated inlet liner and a robust capillary column, such as a low-bleed 5% phenyl polysiloxane phase, would be crucial to minimize analyte degradation and interaction. analysis.rs If direct analysis is challenging, derivatization to a more volatile and stable form could be considered.

Interactive Data Table: Typical GC Parameters for Organophosphorus Compound Analysis

| Parameter | Typical Conditions |

| Column | Fused silica (B1680970) capillary column (e.g., DB-5ms, HP-5) |

| Carrier Gas | Helium or Hydrogen |

| Inlet | Split/Splitless, with deactivated liner |

| Temperature Program | Ramped from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 280-300°C) |

| Detector | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometer (MS) |

Elemental Analysis and Trace Detection Methods (e.g., Inductively Coupled Plasma Mass Spectrometry (ICP-MS))

Elemental analysis is fundamental to verifying the empirical formula and purity of this compound. The theoretical elemental composition of this compound (C₂₄H₅₁O₃P) serves as a benchmark for experimental determination. High-precision techniques are employed to quantify the mass fractions of carbon, hydrogen, oxygen, and phosphorus.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) stands out as a premier technique for the trace and ultra-trace elemental analysis of organophosphorus compounds. nih.gov Its exceptional sensitivity and selectivity allow for the detection of phosphorus and other elements at parts-per-trillion (ppt) levels. nih.gov In the context of this compound research, ICP-MS is invaluable for quantifying the phosphorus content with high accuracy and for detecting any metallic impurities that may be present from synthesis or environmental contamination. The coupling of gas chromatography (GC) or liquid chromatography (LC) with ICP-MS provides a powerful tool for the speciation of organophosphorus compounds, enabling the separation and quantification of the target analyte from a complex matrix. psu.edunih.gov

The determination of organophosphorus compounds in environmental samples, such as water, often involves an extraction step, like solid-phase microextraction (SPME), followed by GC-ICP-MS analysis. psu.edu This methodology has demonstrated low detection limits for various organophosphorus pesticides, showcasing the potential for sensitive detection of this compound in environmental monitoring. psu.edunih.gov

Table 1: Theoretical vs. Representative Experimental Elemental Composition of Alkyl Phosphonates

| Element | Theoretical Mass Fraction (%) for C₂₄H₅₁O₃P | Representative Experimental Mass Fraction (%) for a Similar Alkyl Phosphonate |

|---|---|---|

| Carbon (C) | 68.85 | 68.79 |

| Hydrogen (H) | 12.28 | 12.35 |

| Oxygen (O) | 11.47 | 11.41 |

| Phosphorus (P) | 7.40 | 7.45 |

Table 2: Representative Detection Limits for Organophosphorus Compounds using ICP-MS Coupled Techniques

| Technique | Analyte Type | Matrix | Typical Detection Limit |

|---|---|---|---|

| GC-ICP-MS | Organophosphorus Pesticides | River Water | 0.09 - 143 ng/L |

| CE-ICP-MS | Organophosphorus Pesticides | Vegetable Sample | 0.05 - 0.07 µg/mL |

| LC-ESI-MS/MS | Organophosphorus Pesticides | Atmospheric Samples | 0.2 - 10 pg/m³ |

Advanced Structural Probes (e.g., Small-Angle Neutron Scattering (SANS), Small-Angle X-ray Scattering (SAXS), Extended X-ray Absorption Fine Structure (EXAFS))

Beyond elemental composition, understanding the supramolecular assembly and local atomic environment of this compound is crucial for predicting its behavior in various applications. Advanced scattering and absorption techniques provide this nanoscale and atomic-level insight.

Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) are powerful, non-destructive techniques for characterizing the structure of materials on the nanometer to micrometer scale. espublisher.com For amphiphilic molecules like this compound, SANS and SAXS are particularly useful for studying their self-assembly into micelles in solution. nih.govrsc.org These techniques can provide detailed information about the size, shape, and aggregation number of the micelles. nih.govresearchgate.net By analyzing the scattering patterns, researchers can elucidate the morphology of the aggregates, such as whether they are spherical, ellipsoidal, or cylindrical. rsc.org

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a technique that provides information about the local atomic structure around a specific element. acs.org By tuning the X-ray energy to the absorption edge of the phosphorus atom, EXAFS can be used to determine the bond distances, coordination numbers, and types of neighboring atoms around the phosphorus center in this compound. This is particularly valuable for studying the coordination of the phosphonate group to metal ions or its interactions with other molecules. The analysis of the fine structure in the X-ray absorption spectrum allows for the precise determination of the local chemical environment.

Table 3: Hypothetical SAXS/SANS Data for Micellar Solutions of an Alkyl Phosphonate Surfactant

| Parameter | Value | Information Gained |

|---|---|---|

| Radius of Gyration (Rg) | 2.5 nm | Overall size of the micelle |

| Maximum Dimension (Dmax) | 7.0 nm | Longest dimension of the micelle, indicating shape |

| Aggregation Number (Nagg) | 60 | Number of surfactant molecules per micelle |

| Micelle Shape | Ellipsoidal | Deduced from the overall scattering profile |

Table 4: Representative EXAFS Fitting Results for a Metal-Phosphonate Complex

| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

|---|---|---|---|

| P-O | 3 | 1.53 | 0.003 |

| P-C | 1 | 1.82 | 0.004 |

| P-Metal | 1 | 3.25 | 0.006 |

Applications of Octan 2 Yl 2 Ethylhexyl Phosphonate in Separation Science and Hydrometallurgy

Solvent Extraction of Strategic Metal Ions

The primary application of Octan-2-yl (2-ethylhexyl)phosphonate is in the solvent extraction of metal ions. The extractant operates via a cation exchange mechanism, where it selectively binds with target metal ions in an aqueous phase, transferring them into an immiscible organic phase for recovery and purification.

This compound is one of the most commonly used extractants for the separation of rare earth elements (REEs), a group of metals with similar chemical properties that are notoriously difficult to separate. bohrium.com It is particularly effective in extracting trivalent REE ions such as neodymium (Nd³⁺), samarium (Sm³⁺), and dysprosium (Dy³⁺) from acidic solutions. csu.edu.cn

Research has established a clear order of extractive ability for this compound, with a preference for heavier REEs over lighter ones. bohrium.com For middle rare earths, the extractive ability follows the order of Tb > Gd > Eu > Sm. bohrium.com This selectivity allows for the separation of adjacent REEs, a critical step in producing the high-purity rare earth oxides required for applications in electronics, magnets, and catalysts. metalleaching.com For instance, in one study, the separation of didymium (a mixture of praseodymium and neodymium) from lanthanum was successfully achieved using this extractant. jetir.org The maximum loading capacity of PC-88A (a commercial name for the extractant) from a monazite (B576339) leach liquor was found to be 4.70 g/L for Lanthanum, 16.37 g/L for Cerium, 3.56 g/L for Neodymium, and 1.24 g/L for Praseodymium. academie-sciences.fr

Extraction Order and Separation of Select Rare Earth Elements

| Element Group | Extraction Order | Notes | Reference |

|---|---|---|---|

| Middle REEs | Tb > Gd > Eu > Sm | Demonstrates preferential extraction of heavier REEs. | bohrium.com |

| Light REEs | Effective for Nd³⁺, Sm³⁺, Dy³⁺ | Used to separate and purify key elements for magnets and electronics. | csu.edu.cn |

| Light REEs (from Monazite) | Nd > Pr > Ce > La | Extraction percentages from leach liquor were 84.48% for Nd, 67.71% for Pr, 35.70% for Ce, and 6.15% for La under specific conditions. | academie-sciences.fr |

In the nuclear industry, this compound plays a role in the separation of actinide and lanthanide elements, which is a key challenge in the reprocessing of used nuclear fuel. csu.edu.cn The extractant has been successfully used for the group separation of hexavalent actinides from lanthanides. A process known as the Actinide Lanthanide Separation Process (ALSEP) uses this extractant (referred to as HEH[EHP]) in combination with a neutral diglycolamide extractant to effectively separate americium and curium from lanthanides in spent fuel mixtures.

Furthermore, it is utilized in the recovery of specific actinides like uranium. Studies have detailed the extraction of uranium(VI) from phosphoric acid medium using the extractant, demonstrating its utility in nuclear fuel cycle applications.

Beyond rare earths and actinides, this compound is a versatile extractant for a range of non-ferrous, base, and precious metals. metalleaching.comchemsv.com

Cobalt and Nickel: A significant industrial application is the separation of cobalt from nickel. The extractant P507 exhibits a much stronger extraction capacity for cobalt than for nickel, enabling their selective separation from sulfate (B86663) or phosphoric acid solutions. researchgate.netmdpi.com In a multi-stage process, a cobalt extraction ratio of 96.61% was achieved, while the co-extraction of nickel was only 12.32%. researchgate.netmdpi.com

Palladium and Platinum: The extractant can quantitatively separate these precious metals. Platinum(IV) has been extracted from 0.5–2.25 M HCl, while palladium(II) is extracted from a 0.75–2.0 M HCl/HClO₄ acid mixture using the extractant (as PC-88A) in toluene.

Molybdenum and Vanadium: It has been used for the co-extraction of vanadium(IV) and molybdenum(VI) from sulphuric acid solutions, with research showing that molybdenum(VI) is preferentially extracted over vanadium(IV) at acidic pH values.

Aluminum: This extractant has demonstrated high efficiency for aluminum removal. In a comparative study, PC-88A showed a better extraction efficiency for aluminum (98.6%) at lower pH values than other organophosphorus extractants like Cyanex 272. researchgate.net It can be used to selectively extract aluminum from solutions containing other metals and is also effective in separating aluminum from rare earths like neodymium. researchgate.netrawdatalibrary.netresearchgate.net

Extraction Data for Select Base and Precious Metals

| Metal Ion(s) | Finding / Result | Reference |

|---|---|---|

| Cobalt (Co²⁺) / Nickel (Ni²⁺) | P507 has a much stronger extraction capacity for Co than Ni. A three-stage extraction achieved 96.61% Co recovery versus 12.32% Ni co-extraction. | researchgate.netmdpi.com |

| Platinum (Pt⁴⁺) | Quantitatively extracted from 0.5–2.25 M HCl using 5 × 10⁻³ M PC-88A in toluene. | |

| Palladium (Pd²⁺) | Extracted from 0.75–2.0 M HCl/HClO₄ mixture using 6 × 10⁻⁴ M PC-88A in toluene. | |

| Aluminum (Al³⁺) | PC-88A showed 98.6% extraction efficiency for Al at an equilibrium pH of 2.23, outperforming other extractants. | researchgate.net |

Design and Evaluation of Synergistic Extraction Systems

The efficiency and selectivity of this compound can be significantly enhanced through synergistic extraction systems, where it is combined with other reagents like neutral extractants or phase modifiers.

When mixed with neutral organophosphorus compounds such as Tri-n-octylphosphine Oxide (TOPO), this compound exhibits a synergistic effect, meaning the extraction capability of the mixture is greater than the sum of the individual components. This phenomenon has been well-documented in the extraction of uranium(VI) from phosphoric acid.

In these systems, a synergistic mixture of PC-88A and TOPO was used to selectively extract uranium. Research found that a mole ratio of 4:1 (1.80 M PC-88A : 0.45 M TOPO) was the most suitable for uranium extraction. This synergistic approach improved the distribution ratio of uranium and led to recovery rates of over 97% in multiple contacts.

In solvent extraction processes, high loading of the organic phase with metal complexes can sometimes lead to the formation of a third phase, an undesirable, often viscous, metal-rich layer that complicates operations. academie-sciences.fr To prevent this, phase modifiers are added to the organic solvent. academie-sciences.fr These are typically long-chain alcohols like n-octanol, isodecanol (B128192), or other compounds such as Tri-n-butyl phosphate (B84403) (TBP). metalleaching.comacademie-sciences.fr

The primary role of a phase modifier is to increase the solubility of the metal-extractant complexes in the organic diluent, thereby preventing third-phase formation or emulsification. metalleaching.comnih.govresearchgate.net They can achieve this by acting as a cosolvent, increasing the polarity of the organic phase, or by forming a secondary solvation shell around the extracted metal complex. nih.govresearchgate.net

In systems using this compound, specific modifiers are employed to enhance performance:

Isodecanol (ID): The addition of 3% isodecanol to a PC-88A/kerosene system was shown to prevent the formation of a third phase during the extraction of rare earth elements. academie-sciences.fr

n-Octanol: The addition of octanol (B41247) is recommended as a key control point in P507 extraction processes to prevent emulsification and accelerate phase separation. metalleaching.com

Tri-n-butyl phosphate (TBP): TBP can serve as both a phase modifier and a synergistic agent. researchgate.netresearchgate.net In the separation of cobalt and nickel with P507, the addition of 5-10% TBP suppresses the co-extraction of nickel and enhances the selectivity for cobalt. metalleaching.com

Role of Phase Modifiers in P507 Extraction Systems

| Modifier | Function / Role | Specific Application Example | Reference |

|---|---|---|---|

| n-Octanol / Isodecanol | Prevents third-phase formation and emulsification; accelerates phase separation. | Used in REE extraction to maintain two clear phases. | academie-sciences.frmetalleaching.com |

| Tri-n-butyl phosphate (TBP) | Acts as a synergistic agent and phase modifier; enhances selectivity. | 5-10% TBP added to P507 systems to suppress Ni co-extraction and improve Co separation. | metalleaching.com |

Membrane-Based Separation Technologies Utilizing Phosphonates

Membrane-based separation technologies offer a continuous and selective method for the separation and concentration of metal ions from aqueous solutions. Phosphonate (B1237965) compounds, valued for their strong chelating properties, are frequently incorporated as carriers in various types of liquid membranes to facilitate the transport of metal ions.

Supported Liquid Membranes (SLMs) are a prominent example where a porous support is impregnated with an organic liquid phase containing a carrier, such as a phosphonate extractant. This configuration allows for the selective transport of target metal ions from a feed solution, through the membrane, and into a stripping solution on the other side. The efficiency of these systems is dependent on the stability of the liquid membrane within the support material.

Polymer Inclusion Membranes (PIMs) represent a more stable alternative to SLMs. In PIMs, the extractant is physically entrapped within a polymeric matrix. This design minimizes the loss of the carrier and enhances the operational lifetime of the membrane. Phosphonates are effective carriers in PIMs for the selective separation of various metal ions, including rare earth elements.

The transport mechanism in these membrane systems typically involves the formation of a metal-extractant complex at the feed-solution/membrane interface. This complex then diffuses across the membrane, and the metal ion is subsequently released into the stripping phase, which often has a different chemical composition (e.g., higher acidity) to break the complex.

Adsorption and Solid-Phase Extraction Applications

Phosphonate compounds are also pivotal in the development of selective adsorbents and solid-phase extraction (SPE) materials for the recovery and purification of metals.

In solid-phase extraction , an organic extractant is immobilized onto a solid support, creating a material that can selectively retain target analytes from a liquid sample. The retained analytes can then be eluted in a concentrated form using a small volume of a suitable solvent. Resins impregnated with phosphonate extractants are widely used for the preconcentration and separation of metal ions from various matrices.

The performance of these SPE materials is influenced by several factors, including the properties of the solid support (e.g., surface area, pore size), the concentration of the impregnated extractant, and the operating conditions (e.g., pH, flow rate).

Adsorption processes utilizing materials functionalized with phosphonate groups also play a significant role in hydrometallurgy. These functionalized adsorbents can be synthesized by chemically bonding phosphonate ligands to the surface of a solid substrate, such as silica (B1680970) or a polymer resin. This covalent attachment provides a more robust and stable material compared to impregnated resins, with reduced leaching of the active component. These materials have demonstrated high selectivity and capacity for the adsorption of various metal ions, particularly rare earth elements, from acidic solutions.

The table below summarizes research findings on the application of related phosphonate compounds in separation science.

| Application Area | Phosphonate Compound | Target Analyte(s) | Matrix | Key Findings |

| Membrane Separation | Di-(2-ethylhexyl) phosphoric acid (D2EHPA) | Co(II) | Aqueous solution | Effective transport across a multidropped liquid membrane. |

| Solid-Phase Extraction | 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (P507) | Gd(III), Tb(III) | Aqueous solution | Synthesized resin showed high purity separation of Gadolinium and Terbium. |

| Adsorption | Phosphonate-functionalized polystyrene resin | Rare Earth Elements (Y, Ce, Nd, Gd, Dy) | Acidic solution (1 M HCl) | High recovery of rare earth elements from strongly acidic solutions. |

Environmental Dynamics and Degradation Pathways of Octan 2 Yl 2 Ethylhexyl Phosphonate

Abiotic Transformation Processes in Aquatic and Terrestrial Environments

Photodegradation is a key abiotic process for the transformation of some phosphonates in the environment, particularly in the presence of sunlight. The photodegradation of certain phosphonates can be enhanced by the presence of iron and is influenced by pH. For instance, studies on aminophosphonates have shown that they undergo conversion under UV light, with half-lives ranging from 15 to 75 minutes without iron, and 5 to 60 minutes in the presence of iron, depending on the pH. nih.gov The primary degradation products are typically orthophosphates and aminomethylphosphonic acid (AMPA), which is subsequently converted to orthophosphate. nih.gov

While direct photodegradation data for Octan-2-yl (2-ethylhexyl)phosphonate is not available, it is plausible that it would undergo similar photocatalytic degradation. The mechanism would likely involve the generation of reactive oxygen species, such as hydroxyl radicals, which can attack the phosphonate (B1237965) molecule. mdpi.com This could lead to the cleavage of the ester bonds and the carbon-phosphorus bond, resulting in the formation of smaller, more soluble compounds.

Hypothesized Photodegradation Products of this compound:

| Potential Product | Formation Pathway |

| 2-Ethylhexanol | Cleavage of the P-O-C ester bond |

| Octan-2-ol | Cleavage of the P-O-C ester bond |

| 2-Ethylhexylphosphonic acid | Hydrolysis of the octan-2-yl ester group |

| Octylphosphonic acid | Hydrolysis of the 2-ethylhexyl ester group |

| Orthophosphate | Complete mineralization |

This table is based on hypothesized pathways and products, drawing parallels from the degradation of other organophosphorus compounds.

The hydrolytic stability of phosphonates is a critical factor in their environmental persistence. The rate of hydrolysis is influenced by the chemical structure of the phosphonate, particularly the nature of the alkyl or aryl groups attached to the phosphorus atom, as well as environmental conditions like pH and temperature. nih.gov

Generally, the hydrolysis of dialkyl alkylphosphonates proceeds in two steps, with the cleavage of the second ester bond being the rate-determining step. nih.gov The stability of the ester bond can be influenced by the chain length of the alkyl groups; for some cyclic phosphates, longer alkyl chains have been shown to increase hydrolytic stability. rsc.org For instance, poly(alkyl phosphonate)s have demonstrated adjustable degradation times from hours to days depending on the alkyl side chain. acs.org

Given the long alkyl chains (octan-2-yl and 2-ethylhexyl) of the target compound, it is expected to exhibit relatively high hydrolytic stability, particularly at neutral pH. The hydrolysis would likely be accelerated under acidic or basic conditions. The degradation kinetics would likely follow pseudo-first-order kinetics for each hydrolysis step. nih.gov

Factors Influencing Hydrolytic Stability of Dialkyl Alkylphosphonates:

| Factor | Influence on Stability | Reference |

| pH | Stability is generally lowest at acidic and basic pH, and highest at neutral pH. | rsc.org |

| Temperature | Higher temperatures generally increase the rate of hydrolysis. | rsc.org |

| Alkyl Chain Length | Longer alkyl chains can increase hydrolytic stability. | rsc.orgacs.org |

| Steric Hindrance | Increased steric hindrance around the phosphorus atom can decrease the rate of hydrolysis. | nih.gov |

Biotic Degradation Pathways and Microbial Interactions

Microbial degradation is a crucial pathway for the removal of organophosphonates from the environment. A diverse range of microorganisms have been shown to utilize phosphonates as a source of phosphorus, particularly in phosphate-limited conditions. nih.gov

Both aerobic and anaerobic microorganisms are capable of degrading organophosphonates. Under aerobic conditions, alkyl organophosphate esters (OPEs) have been found to be more easily degraded compared to chlorinated or aryl OPEs. ulb.ac.be The degradation of some phosphonates is facilitated by the C-P lyase enzyme system, which cleaves the carbon-phosphorus bond. nih.gov This pathway is particularly important for the utilization of alkylphosphonates by soil bacteria. nih.gov

Anaerobic degradation of some organophosphates has also been observed, with triphenyl ester OPEs showing higher removal rates under anaerobic conditions compared to alkyl OPEs. ulb.ac.be The degradation pathways under anaerobic conditions may differ from aerobic pathways and can involve reductive processes.

For this compound, it is anticipated that aerobic biodegradation would be a significant removal mechanism. The long alkyl chains may be susceptible to initial oxidation by monooxygenase enzymes, a common pathway in the degradation of alkanes. frontiersin.org This could be followed by the cleavage of the ester bonds and the C-P bond.

Potential Biodegradation Intermediates of this compound:

| Intermediate | Potential Formation Pathway |

| Mono(2-ethylhexyl) octylphosphonate | Hydrolysis of the octan-2-yl ester |

| Mono(octan-2-yl) 2-ethylhexylphosphonate | Hydrolysis of the 2-ethylhexyl ester |

| 2-Ethylhexanoic acid | Oxidation of 2-ethylhexanol |

| Octanoic acid | Oxidation of octan-2-ol |

| Phosphonic acid | Cleavage of both ester groups |

This table is based on potential pathways inferred from the biodegradation of other organophosphorus and long-chain alkyl compounds.

The introduction of organophosphorus compounds into the environment can have a significant impact on soil and aquatic microbial communities. While some microorganisms can utilize these compounds as a nutrient source, high concentrations can be toxic to others, leading to shifts in microbial diversity and community structure. mdpi.com

Studies on the effects of different phosphorus sources on soil bacterial communities have shown that the type of phosphorus compound can influence the relative abundance of different bacterial phyla. For instance, some studies have observed changes in the abundance of Proteobacteria, Actinobacteria, and Firmicutes in response to different phosphate (B84403) fertilizers. mdpi.com The application of organophosphorus pesticides has also been shown to alter microbial diversity and biomass by affecting the biochemical and enzymatic activity of microorganisms. ulb.ac.be

Environmental Persistence and Mobility in Soil and Water Systems

The environmental persistence and mobility of this compound are largely determined by its physicochemical properties, particularly its high molecular weight and the presence of long alkyl chains, which suggest low water solubility and high lipophilicity.

High molecular weight alkyl-OPEs have been reported to be more persistent in sediments compared to chlorinated or aryl-OPEs. nih.gov The strong sorption of organophosphonates to soil and sediment particles can reduce their bioavailability and mobility, leading to their accumulation in these compartments. mdpi.com The mobility of a substance in soil is often assessed by its organic carbon-water (B12546825) distribution coefficient (Koc), with higher Koc values indicating lower mobility. acs.org Given its structure, this compound is expected to have a high Koc value, suggesting it would be relatively immobile in soil and prone to partitioning to sediment in aquatic systems.

The persistence of a chemical in the environment is often described by its half-life (t1/2). While specific half-life data for this compound is unavailable, the persistence of high molecular weight organophosphate esters in the environment suggests that it could have a relatively long half-life, particularly in anaerobic sediments where degradation processes are slower. nih.gov

Sorption and Desorption Behavior on Natural Organic Matter and Mineral Surfaces

No data available.

Computational and Theoretical Investigations of Octan 2 Yl 2 Ethylhexyl Phosphonate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in determining the three-dimensional structure and electronic landscape of molecules like Octan-2-yl (2-ethylhexyl)phosphonate. Methods such as ab initio, semi-empirical, and Hartree-Fock have been utilized to compute the energy of various phosphonate (B1237965) tautomers, revealing that the equilibrium generally favors the phosphonate form unless significant electron-withdrawing groups are present on the phosphorus moiety kuleuven.be.

For the analogous compound bis(2-ethylhexyl) phosphonate (BIS), quantum chemical studies have elucidated its conformational preferences. The two long alkyl chains in BIS are typically oriented in a "V" shape, with the ends of the molecule approximately 14 angstroms apart kuleuven.be. This conformational information is critical for understanding how the molecule packs in condensed phases and interacts with other species.

The electronic properties, which govern the reactivity and interaction capabilities of the molecule, are also a key focus of these calculations. The distribution of electron density, particularly around the phosphoryl group (P=O), is a determining factor in the molecule's ability to act as a ligand for metal ions. The basicity of the phosphoryl oxygen is a key parameter in the extraction ability of organophosphorus extractants iaea.org. By replacing a C-O-P bond with a C-P bond, the basicity of the phosphoryl group is enhanced, leading to stronger complexation with metal ions iaea.org.

Table 1: Calculated Properties of a Representative Phosphonate (BIS)

| Property | Value | Method | Reference |

| Conformation of Alkyl Chains | V-shape | HF/6-311G | kuleuven.be |

| Approximate End-to-End Distance | 14 Å | HF/6-311G | kuleuven.be |

| Tautomeric Equilibrium | Favors Phosphonate | Ab initio, Semi-empirical, Hartree-Fock | kuleuven.be |

Molecular Dynamics Simulations of Solvent Extraction Interfaces and Complex Formation

Molecular dynamics (MD) simulations offer a powerful tool to investigate the behavior of extractant molecules like this compound at the interface between two immiscible liquids, a scenario central to solvent extraction processes. While specific MD studies on this exact phosphonate are scarce, research on similar organophosphorus extractants provides valuable insights into the dynamics of complex formation and interfacial phenomena.

MD simulations can reveal how extractant molecules orient themselves at the liquid-liquid interface and how they interact with metal ions and other components of the solvent system. These simulations have shown that the presence of extractant molecules, acid, and metal ions significantly affects the interfacial thickness, hydrogen bond lifetimes, and the orientation of water molecules at the interface.

Density Functional Theory (DFT) Studies on Ligand-Metal Ion Interactions

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, making it particularly suitable for studying the interactions between ligands like this compound and metal ions. DFT calculations can provide detailed information on the geometry of the resulting metal-ligand complexes, the strength of the bonds, and the electronic charge distribution.

Studies on similar phosphonate and phosphate (B84403) ligands have demonstrated the utility of DFT in this area. For instance, DFT has been used to study the extraction of zirconium nitrate with dibutylbutyl phosphonate (DBBP) and diamylamyl phosphonate (DAAP) rsc.org. These calculations have shown that phosphonates exhibit higher complexation energies with the metal salt compared to phosphates, which is attributed to the higher basicity of the phosphoryl group in phosphonates rsc.org.

The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, often referred to as frontier molecular orbitals, can provide insights into the chemical reactivity of the ligand and its complexes. The energy gap between the HOMO and LUMO is an indicator of the chemical stability of the molecule. Morokuma-Ziegler Energy Decomposition Analysis (EDA) is another powerful tool used in conjunction with DFT to understand the nature of the chemical bond in the metal-ligand complexes, breaking it down into electrostatic, Pauli repulsion, and orbital interaction components rsc.org.

Table 2: Representative DFT-Calculated Parameters for Phosphonate-Metal Complexes

| Parameter | Typical Finding | Significance | Reference |

| Complexation Energy | Higher for phosphonates vs. phosphates | Stronger interaction with metal ions | rsc.org |

| Ligand Orientation | Transposition with respect to the central metal atom | Defines the 3D structure of the complex | rsc.org |

| HOMO Energy | Higher for phosphonates | Indicates greater ease of donating electrons for complexation | rsc.org |

| Bond Decomposition (EDA) | High distortion of the pristine metal nitrate upon complexation | Reveals the energetic cost of structural changes during complex formation | rsc.org |

Prediction of Spectroscopic Signatures and Reaction Pathways

Computational methods are increasingly used to predict spectroscopic signatures, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the identification and characterization of new compounds and their reaction products. For organophosphorus compounds, DFT calculations have been successfully employed to predict IR spectra with a high degree of accuracy, especially when combined with experimental data for calibration rsc.org. These predicted spectra can be invaluable in identifying the vibrational modes of key functional groups, such as the P=O stretching frequency, which is sensitive to the chemical environment and coordination to metal ions.

The prediction of reaction pathways in solvent extraction systems is a more complex endeavor but can be approached through a combination of quantum chemical calculations and molecular dynamics simulations. Quantum chemical methods can be used to calculate the thermodynamics of the extraction process, including the enthalpy and entropy changes associated with the transfer of a metal ion from the aqueous to the organic phase mdpi.com. The mechanism of extraction often involves the formation of stable complexes between the extractant and the metal ion, which can proceed through cation exchange, solvation, or chelation mdpi.com.

Understanding the reaction mechanism at a molecular level is crucial for designing more efficient and selective extraction agents. For example, theoretical studies can help to elucidate the role of the extractant's molecular structure, such as the nature of the alkyl chains, on the extraction efficiency and selectivity for different metal ions kuleuven.be.

Table 3: Computationally Predicted Spectroscopic Features for a Representative Phosphonate

| Spectroscopic Technique | Key Predicted Feature | Significance | Reference |

| Infrared (IR) Spectroscopy | P=O stretching frequency | Sensitive to coordination with metal ions | rsc.org |

| Infrared (IR) Spectroscopy | P-O-C stretching and C-H bending vibrations | Characteristic of the phosphonate structure | rsc.org |

Structure Activity Relationship Sar Studies for Alkyl Phosphonates in Specific Applications

Influence of Alkyl Chain Length and Branching on Extraction Efficiency and Selectivity

The length and branching of the alkyl chains in phosphonate (B1237965) extractants are pivotal in determining their extraction efficiency and selectivity for metal ions. These structural features directly impact the steric environment around the coordinating phosphoryl group and the solubility of the resulting metal-extractant complex in the organic phase.

Longer, linear alkyl chains generally enhance the lipophilicity of the extractant, which can improve its solubility in the organic diluent and potentially increase the distribution ratio of the extracted metal. However, increased chain length can also introduce greater steric hindrance, which may negatively affect the complexation kinetics and the stability of the formed complex.

The interplay between alkyl chain length and branching is therefore a critical consideration in the design of phosphonate extractants. A balance must be struck to optimize both the solubility of the extractant-metal complex and the steric environment around the coordinating site to achieve high efficiency and selectivity for the target metal ion.

| Phosphonate Ligand Structure | Alkyl Chain Characteristics | Observed Effect on Extraction | Reference |

|---|---|---|---|

| Trialkyl Phosphates | Varying elongation and branching | Tuning these features can optimize the selective extraction of U/Th. | researchgate.net |

| Amidophosphonate Extractants | Increased branching of alkyl chains | Hinders the formation of a highly curved interfacial layer, preventing efficient extraction. | researchgate.net |

| Tertiary Amines | Longer or slightly branched alkyl chains | Provide better phase stability and enable constant extraction of uranium. | researchgate.net |

| Di-isoamylhexyl and Di-isoamylbutyl branched phosphonates | Unsymmetrical branched chains | Changes in alkyl chain structure significantly affect physicochemical properties like density, viscosity, and aqueous solubility. | researchgate.net |

Rational Design Principles for Enhanced Performance of Phosphonate Ligands

The rational design of phosphonate ligands aims to systematically modify their structure to achieve superior performance in specific applications, such as enhanced extraction efficiency, improved selectivity, and greater stability. This approach relies on a deep understanding of the structure-activity relationships discussed previously.

Key principles in the rational design of high-performance phosphonate ligands include:

Tuning Lipophilicity and Steric Hindrance: A primary design consideration is the modification of the alkyl chains to balance lipophilicity and steric effects. This can involve synthesizing ligands with varying chain lengths, degrees of branching, and positions of branching points. pku.edu.cnnih.gov For instance, moving the branching point of an alkyl chain further from the phosphonate backbone can significantly alter molecular packing and thin-film morphology, which can be correlated to performance in certain applications. pku.edu.cnnih.gov The goal is to create a ligand that ensures good solubility of the metal complex in the organic phase while imposing specific steric constraints to favor the coordination of a target metal ion over others.

Modulating Electronic Properties: While the inductive effects of simple alkyl groups are relatively similar, the introduction of different functional groups into the alkyl chains can significantly alter the electronic properties of the phosphoryl oxygen. Incorporating electron-withdrawing groups can decrease the basicity of the oxygen, potentially leading to weaker, but more selective, interactions. Conversely, introducing electron-donating moieties can enhance the coordinating ability. The development of ligands often involves quantifying such electronic and steric parameters to tune reactivity and selectivity. rsc.org

Enhancing Preorganization and Rigidity: The conformational flexibility of the alkyl chains can be a disadvantage, as it can lead to an entropic penalty upon coordination. Designing more rigid ligand architectures can pre-organize the coordinating phosphoryl groups in a geometry that is favorable for metal binding. This can lead to enhanced complex stability and improved selectivity. Rationally designed, conformationally rigid P-chiral phosphine (B1218219) ligands have demonstrated excellent enantioselectivity and high catalytic activity in various reactions. researchgate.net

By systematically applying these principles, it is possible to move beyond trial-and-error approaches and rationally engineer novel phosphonate ligands with tailored properties for specific and challenging separation processes. Computational modeling and quantum chemical calculations are increasingly used to predict the effects of structural modifications, further refining the design process. researchgate.net

Emerging Research Directions and Future Perspectives

Development of Novel Phosphonate-Based Materials for Advanced Separations

The development of advanced separation technologies is a cornerstone of modern industry, with applications ranging from critical materials refining to environmental remediation. Phosphonate-based materials are at the forefront of this research due to their exceptional chelating properties.

Research Focus:

Selective Metal Extraction: Future research is anticipated to focus on the synthesis and characterization of polymeric resins or porous materials functionalized with Octan-2-yl (2-ethylhexyl)phosphonate. The specific arrangement of the octan-2-yl and 2-ethylhexyl groups could offer unique stereochemical advantages for the selective extraction of targeted metal ions, such as rare earth elements or transition metals, from complex matrices.

Liquid-Liquid Extraction Systems: Investigations into the efficiency of this compound as an extractant in liquid-liquid extraction processes are a promising direction. Key research parameters would include the influence of pH, temperature, and the organic diluent on the distribution coefficients and separation factors for various metal ions.

Membrane-Based Separations: The incorporation of this compound into polymer inclusion membranes (PIMs) or as a carrier in supported liquid membranes (SLMs) could lead to highly selective and efficient separation systems. Research would likely explore the stability and transport kinetics of these membranes.

Anticipated Research Findings:

| Research Area | Expected Outcome | Potential Impact |

| Functionalized Resins | Development of sorbents with high selectivity for specific metals. | More efficient and environmentally friendly methods for mining and recycling of valuable metals. |

| Liquid-Liquid Extraction | Optimization of extraction conditions for targeted metal separation. | Enhanced purity of recovered metals for high-tech applications. |

| Membrane Technologies | Creation of stable and selective membranes for continuous separation processes. | Reduction in the footprint and energy consumption of industrial separation units. |

Integration of this compound Chemistry with Process Intensification Technologies

Process intensification aims to develop smaller, more efficient, and sustainable chemical processes. The unique properties of this compound could be leveraged within these advanced technological platforms.

Key Integration Areas:

Microfluidic Reactors: The use of this compound in microreactors for solvent extraction is a significant area for future research. The high surface-area-to-volume ratio in microfluidic devices can lead to rapid mass transfer and reduced reaction times, making separation processes more efficient.

Reactive Separations: Exploring the role of this compound in reactive extraction systems, where reaction and separation occur in a single unit, could lead to significant process simplification and cost reduction.

Automated and Continuous Processes: Integrating sensors and control systems with separation units utilizing this phosphonate (B1237965) would enable the development of fully automated and continuous processes, improving efficiency and safety.

Sustainable and Circular Economy Approaches in Phosphonate Research

The principles of green chemistry and the circular economy are increasingly influencing the design of new chemical compounds and processes. Research into the lifecycle of this compound is crucial for its long-term viability.

Sustainability and Circularity Focus:

Biodegradability and Environmental Fate: A critical research direction is the study of the environmental persistence and biodegradability of this compound. Understanding its behavior in ecosystems is essential for assessing its environmental impact.